molecular formula C6H5F2NO B8059066 4-(Difluoromethyl)pyridin-3-ol

4-(Difluoromethyl)pyridin-3-ol

Cat. No.: B8059066
M. Wt: 145.11 g/mol
InChI Key: DXAPVRJHLUBRHU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It features a pyridine ring, a fundamental scaffold in medicinal chemistry, substituted with a difluoromethyl group and a hydroxyl group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research. The difluoromethyl group (CF2H) is a key motif in modern agrochemical and pharmaceutical agents due to its ability to influence the metabolic stability, lipophilicity, and bioavailability of lead compounds . As such, researchers can utilize this compound as a key building block for the synthesis of more complex molecules. Its applications may span the development of active ingredients in various research fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

4-(difluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-9-3-5(4)10/h1-3,6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAPVRJHLUBRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the difluoromethylation of pyridin-3-ol derivatives. This process typically employs difluoromethylating agents such as ClCF₂H or other difluorocarbene reagents. The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemical Synthesis

4-(Difluoromethyl)pyridin-3-ol serves as a valuable building block in organic synthesis. Its difluoromethyl group enhances the compound's reactivity, making it suitable for the synthesis of complex organic molecules and pharmaceuticals.

Key Reactions:

  • Substitution Reactions: Used to form substituted pyridines with various functional groups.
  • Oxidation Reactions: Facilitates the formation of pyridine ketones or aldehydes.
  • Reduction Reactions: Allows for the synthesis of pyridine derivatives with reduced fluorine content.

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Its interactions with biological targets such as enzymes and receptors suggest potential therapeutic applications.

Mechanism of Action:
The difluoromethyl group can enhance binding affinity to target proteins, influencing various biological processes. This property makes it a candidate for drug development aimed at modulating enzyme activity or receptor function.

Medicinal Applications

The compound has been explored for its therapeutic properties, particularly as an anti-inflammatory agent and in the development of drugs targeting specific diseases.

Case Studies:

  • Phosphodiesterase Inhibition: Compounds similar to this compound have been investigated for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammation. Studies have shown that modifications to the difluoromethyl group can enhance potency and selectivity against PDE4 compared to other phosphodiesterases .
CompoundIC50 (nM)Selectivity
5v28>2000-fold over PDE7
5zf25Similar profile to rolipram

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals, including herbicides and pesticides. Its unique properties make it effective in developing compounds that target specific pests while minimizing environmental impact.

Agricultural Chemistry:
The compound's efficacy against pests has been demonstrated through various studies, highlighting its potential as a safer alternative to traditional agrochemicals.

Summary of Findings

The applications of this compound are diverse and impactful across multiple fields:

  • Chemistry: Acts as a versatile synthetic intermediate.
  • Biology: Exhibits potential therapeutic effects through enzyme and receptor interactions.
  • Medicine: Investigated for anti-inflammatory properties and drug development.
  • Industry: Used in agrochemical production with promising efficacy against pests.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity to target proteins and enzymes. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 4-(Difluoromethyl)pyridin-3-ol
Compound Name Substituents Key Structural Differences Reference CAS/ID
6-(Difluoromethyl)pyridin-3-ol Difluoromethyl at position 6 Positional isomer of difluoromethyl group 10-F626556 (CymitQuimica)
4-(Trifluoromethyl)pyridine-2,5-diol Trifluoromethyl at position 4; diol at 2,5 Additional hydroxyl groups; CF₃ vs. CF₂H 1803732-83-3
3-Methoxy-4-(trifluoromethyl)pyridine Methoxy at position 3; CF₃ at 4 Methoxy vs. hydroxyl; CF₃ vs. CF₂H 1803732-83-3
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) Bicyclic fused isoxazole ring Non-fluorinated; GABA receptor agonist N/A
Analysis :
  • Fluorine Count : The trifluoromethyl group (CF₃) in 4-(Trifluoromethyl)pyridine-2,5-diol increases electronegativity and lipophilicity compared to CF₂H, which may enhance membrane permeability but reduce solubility .
  • Functional Group Replacement : Replacing the hydroxyl group with methoxy (3-Methoxy-4-(trifluoromethyl)pyridine) eliminates hydrogen-bonding capacity, altering pharmacokinetic properties such as metabolic stability and target affinity .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property This compound 4-(Trifluoromethyl)pyridine-2,5-diol THIP (Bicyclic Analog)
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.0 (higher lipophilicity) ~0.8 (lower lipophilicity)
Hydrogen Bond Donors 1 (hydroxyl) 2 (diol) 1 (hydroxyl)
Metabolic Stability High (due to CF₂H) Moderate (CF₃ may undergo defluorination) Low (non-fluorinated)
Bioactivity Undisclosed (research stage) Undisclosed GABAₐ agonist
Analysis :
  • Lipophilicity : The difluoromethyl group (CF₂H) balances lipophilicity and polarity better than CF₃, making this compound a candidate for CNS-targeting drugs where blood-brain barrier penetration is critical .
  • Metabolic Stability : Fluorine substitution generally reduces oxidative metabolism. The CF₂H group may offer superior stability compared to CF₃, which can be susceptible to enzymatic defluorination .
  • Hydrogen Bonding : The hydroxyl group in this compound enables interactions with target proteins, a feature absent in methoxy-substituted analogs .

Biological Activity

4-(Difluoromethyl)pyridin-3-ol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group and a hydroxyl group, which contribute to its unique chemical properties and potential pharmacological applications. Research into its biological activity is still emerging, but initial findings suggest various mechanisms through which it may exert effects on biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H5_5F2_2N1_1O, with a molecular weight of approximately 157.11 g/mol. The structure consists of a pyridine ring with a hydroxyl group at the 3-position and a difluoromethyl group at the 4-position. This configuration enhances the compound's lipophilicity and reactivity, making it suitable for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, likely due to structural similarities with other active pyridine derivatives.
  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially influencing their activity through competitive inhibition or other mechanisms .
  • Cellular Effects : Some studies have indicated that this compound can affect cellular pathways, although specific targets remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological targets.
  • Nucleophilic Substitution : The difluoromethyl group may engage in nucleophilic substitutions, altering the reactivity profile of the compound.
  • Lipophilicity : The presence of fluorine atoms increases lipophilicity, which may enhance membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives of pyridine with similar functional groups exhibited significant antimicrobial activity against various pathogens, suggesting that this compound may have similar effects .
  • Enzyme Interaction : Research involving enzyme assays indicated that compounds containing difluoromethyl groups could inhibit key enzymes involved in metabolic pathways, supporting their potential as therapeutic agents .
  • Cellular Assays : In vitro studies have shown that this compound affects cell viability and proliferation in cancer cell lines, indicating potential applications in oncology.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2,6-Dichloro-4-(difluoromethyl)pyridin-3-olChlorine substituents enhance reactivityPotential antimicrobial properties
6-Bromo-4-(difluoromethyl)pyridin-3-olBromine increases electrophilicityInteracts with various biomolecules
4-Fluoropyridin-3-olLacks difluoromethyl groupDifferent reactivity profile

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(difluoromethyl)pyridin-3-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Fluorination Strategies : Fluorinating agents like KF in DMSO are used to introduce fluorine groups to pyridine precursors. For example, 6-(trifluoromethyl)pyridin-3-ol is synthesized via fluorination of chlorinated intermediates (e.g., 2-chloro-6-(trifluoromethyl)pyridine) under reflux .
  • Optimization : Solvent choice (e.g., polar aprotic solvents like DMSO) and temperature control (80–100°C) are critical to avoid side reactions. Yields >90% are achievable with strict anhydrous conditions .
    • Data Table :
PrecursorFluorinating AgentSolventTemp (°C)Yield (%)Reference
2-chloro-6-(CF₃)pyridineKFDMSO9092
3-iodopyridin-4-olSelectfluor®MeCN6078

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodology :

  • Spectroscopy : ¹H/¹⁹F NMR identifies fluorine environments and hydroxyl protons. For instance, δ~11 ppm (broad singlet) corresponds to the phenolic -OH group .
  • Mass Spectrometry : LCMS (e.g., [M+H]+ at m/z 251.2) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the difluoromethyl group, as seen in related fluoropyridines (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in medicinal chemistry?

  • Methodology :

  • Computational Studies : DFT calculations reveal the electron-withdrawing effect of CF₂H, lowering pKa of the hydroxyl group (~8.5 vs. ~10.2 for non-fluorinated analogs) .
  • Docking Studies : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinase inhibitors), as demonstrated in fluorinated pyridine derivatives .
    • Data Contradiction : While fluorination generally increases metabolic stability, some studies report reduced solubility. Mitigation involves co-solvents (e.g., PEG-400) or prodrug strategies .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for fluorinated pyridinols?

  • Methodology :

  • Metabolite Tracking : Use isotopically labeled ¹⁸F analogs to trace metabolic pathways. For example, this compound shows rapid glucuronidation in hepatic microsomes .
  • Species-Specific Adjustments : Humanized mouse models account for differences in cytochrome P450 activity, reducing false negatives .

Q. How can regioselectivity challenges during fluorination of pyridine derivatives be addressed?

  • Methodology :

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control fluorination sites. For example, 5-chloro-2,3-dimethoxypyridin-4-ol achieves >95% regioselectivity using LDA/Selectfluor® .
  • Catalytic Fluorination : Pd-catalyzed C-H activation enables late-stage fluorination of pyridine cores, avoiding protecting group strategies .

Methodological Best Practices

  • Synthetic Pitfalls : Avoid moisture during fluorination to prevent HF release. Use Schlenk lines for air-sensitive steps .
  • Data Reproducibility : Standardize NMR referencing (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) and LCMS parameters (ESI+/− modes) across labs .

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